molecular formula C13H11NO B1582911 2-Phenyl-1-(pyridin-2-yl)ethanone CAS No. 27049-45-2

2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911
CAS No.: 27049-45-2
M. Wt: 197.23 g/mol
InChI Key: WTYYKZLGTHPLPZ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H11NO. It is also known as benzyl-2-pyridyl ketone. This compound is characterized by the presence of a phenyl group attached to a pyridin-2-yl ethanone structure. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .

Preparation Methods

The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-pyridylmagnesium bromide, followed by oxidation with a suitable oxidizing agent. Another method includes the condensation of benzaldehyde with 2-acetylpyridine in the presence of a base, followed by oxidation .

Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

2-Phenyl-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Phenyl-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

2-Phenyl-1-(pyridin-2-yl)ethanone can be compared with other similar compounds such as quinoline derivatives and imidazole-containing compounds. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, quinoline derivatives are known for their antimicrobial and antimalarial properties, while imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antifungal effects .

Similar compounds include:

  • Quinoline
  • Imidazole
  • Pyridine derivatives

Each of these compounds has unique features that make them suitable for specific applications in research and industry.

Biological Activity

2-Phenyl-1-(pyridin-2-yl)ethanone, also known as phenyl pyridinyl ketone, is a compound of interest due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C13H11N1O
  • CAS Number : 27049-45-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cell cycle regulation, antimicrobial properties, and potential as an iron chelator.

1. Cell Cycle Regulation

Research indicates that this compound interacts with cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These interactions lead to modulation of cell cycle progression and transcriptional regulation:

  • Mechanism : The compound increases the expression of IκB-α, which inhibits NF-kB signaling pathways, ultimately affecting CDK activity.
Activity Effect
CDK2 InhibitionReduced cell proliferation
CDK9 ModulationAltered transcriptional activity

This mechanism has implications for cancer treatment, particularly in tumors dependent on these pathways for growth and survival .

2. Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli5 - 10 μg/mL
Pseudomonas aeruginosaComparable to linezolid (MIC 2.5 μg/mL)

In studies, the presence of specific substituents on the phenyl ring enhances the compound's antimicrobial efficacy .

3. Iron Chelation and HIV Inhibition

Another notable aspect of this compound is its role as an iron chelator:

  • HIV Inhibition : The compound significantly inhibits HIV transcription while exhibiting minimal cytotoxicity in infected cells. It modulates CDK activities linked to viral replication.
Parameter Effect
HIV Gag mRNA SynthesisReduced
CDK2 ActivityInhibited
IκB-α ExpressionIncreased

This suggests a dual role in both antiviral activity and potential use in managing iron overload conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of pyridine-based compounds, including this compound. The results demonstrated strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines revealed that treatment with the compound led to decreased viability and altered cell cycle profiles, supporting its potential as an anticancer agent.

Properties

IUPAC Name

2-phenyl-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYKZLGTHPLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292408
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27049-45-2
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 27049-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-1-(pyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl picolinate (1.0 g, 6.62 mmol) in anhydrous tetrahydrofuran (15 mL) was added benzylmagnesium chloride (3.64 mL, 7.28 mmol) at −78° C. The mixture was stirred at −78° C. for 5 h, and poured into saturated aqueous ammonium chloride solution (70 mL), and extracted with ethyl acetate (50 mL×2). The organic layer was washed with brine (80 mL), and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate=10:1) to give Intermediate 27 (700 mg, yield 53.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
53.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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